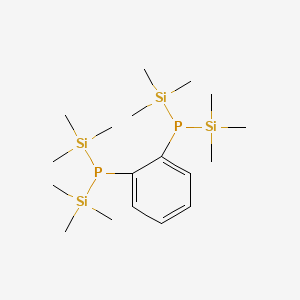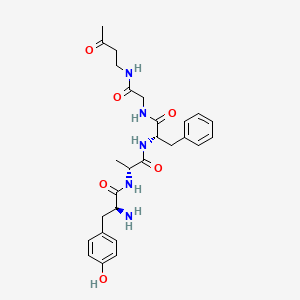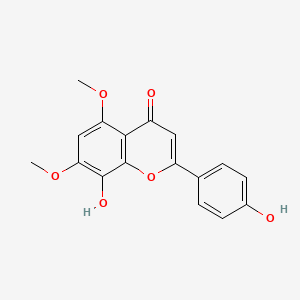
2,2'-(1,2-Phenylene)bis(hexamethyldisilaphosphane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) is a chemical compound characterized by its unique structure, which includes a phenylene group flanked by hexamethyldisilaphosphane units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) typically involves the reaction of 1,2-dibromobenzene with hexamethyldisilaphosphane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The phenylene group can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphane groups can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen can be used under mild conditions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Coordination: Transition metal salts such as palladium chloride or platinum chloride can be used in the presence of suitable ligands.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitro-substituted derivatives.
Coordination: Metal-phosphane complexes.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) has several applications in scientific research:
Materials Science: It can be used as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology and Medicine:
Wirkmechanismus
The mechanism by which 2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) exerts its effects depends on its application. In catalysis, the phosphane groups coordinate with transition metals, forming active catalytic species that facilitate chemical reactions. The phenylene group can influence the electronic properties of the compound, affecting its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(dimethylarsino)benzene: Similar structure but with arsenic atoms instead of phosphorus.
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]dibenzoic acid: Contains sulfur atoms and carboxylic acid groups.
2,2’-[5,5’-(1,4-Phenylene)bis(1H-tetrazole-5,1-diyl)]bis-N-acetamides: Contains tetrazole rings and acetamide groups.
Uniqueness
2,2’-(1,2-Phenylene)bis(hexamethyldisilaphosphane) is unique due to the presence of hexamethyldisilaphosphane units, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific coordination environments and reactivity profiles.
Eigenschaften
CAS-Nummer |
89982-96-7 |
|---|---|
Molekularformel |
C18H40P2Si4 |
Molekulargewicht |
430.8 g/mol |
IUPAC-Name |
[2-bis(trimethylsilyl)phosphanylphenyl]-bis(trimethylsilyl)phosphane |
InChI |
InChI=1S/C18H40P2Si4/c1-21(2,3)19(22(4,5)6)17-15-13-14-16-18(17)20(23(7,8)9)24(10,11)12/h13-16H,1-12H3 |
InChI-Schlüssel |
SNICMCBJTSLVDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)P(C1=CC=CC=C1P([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Pyridin-2-yl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B14393477.png)

![3-[1-(Furan-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14393497.png)


![4-[2-(2-Methoxyphenyl)ethyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B14393525.png)
![N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14393532.png)


![2-{2-[(3,4-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14393557.png)

![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}butan-1-amine](/img/structure/B14393578.png)
![3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14393580.png)
